molecular formula C19H16N2O5S B300699 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Cat. No. B300699
M. Wt: 384.4 g/mol
InChI Key: CDDQCYTWIIVPMZ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide, also known as HMTA, is a synthetic compound that has been studied for its potential applications in scientific research. HMTA has been shown to have various biochemical and physiological effects, making it a promising tool for researchers in multiple fields.

Mechanism of Action

The mechanism of action of 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has also been shown to inhibit the activation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the production of various inflammatory mediators, including prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation and cancer progression. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has also been shown to have antioxidant effects, reducing oxidative stress and protecting cells from damage. Additionally, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to have anticancer effects, inhibiting the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide in lab experiments is its versatility. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to have potential applications in various fields of scientific research, making it a useful tool for researchers in multiple disciplines. However, one limitation of using 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide in lab experiments is its potential toxicity. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to have cytotoxic effects on some cell types, making it important for researchers to use appropriate safety precautions when handling the compound.

Future Directions

There are many future directions for research involving 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide. One potential direction is the development of 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide derivatives with improved efficacy and safety profiles. Another potential direction is the investigation of the mechanism of action of 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide, which could lead to the discovery of new targets for drug development. Additionally, further research is needed to fully understand the potential applications of 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide in various fields of scientific research.

Synthesis Methods

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide can be synthesized through a multi-step process involving the reaction of various reagents. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with phenylacetyl chloride to form the final product, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide.

Scientific Research Applications

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been studied for its potential applications in various fields of scientific research, including cancer research, microbiology, and neuroscience. In cancer research, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. In microbiology, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to have antibacterial and antifungal properties, making it a potential tool for combating bacterial and fungal infections. In neuroscience, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases.

properties

Product Name

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Molecular Formula

C19H16N2O5S

Molecular Weight

384.4 g/mol

IUPAC Name

2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C19H16N2O5S/c1-26-15-9-12(7-8-14(15)22)10-16-18(24)21(19(25)27-16)11-17(23)20-13-5-3-2-4-6-13/h2-10,22H,11H2,1H3,(H,20,23)/b16-10+

InChI Key

CDDQCYTWIIVPMZ-MHWRWJLKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

Origin of Product

United States

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